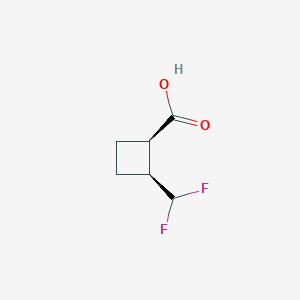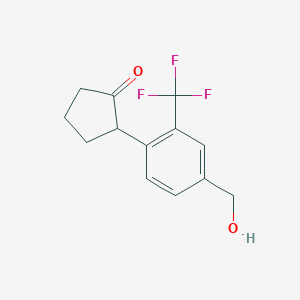
2-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one is a synthetic organic compound characterized by the presence of a cyclopentanone ring substituted with a hydroxymethyl group and a trifluoromethyl group on a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one typically involves multi-step organic reactions. One possible route includes:
Starting Material: The synthesis may begin with a substituted benzene derivative.
Functional Group Introduction: Introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution using reagents like trifluoromethyl iodide.
Cyclopentanone Formation: The cyclopentanone ring can be formed via intramolecular cyclization reactions.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ketone group in the cyclopentanone ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Biochemical Probes: Used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(Hydroxymethyl)phenyl)cyclopentan-1-one: Lacks the trifluoromethyl group.
2-(4-(Trifluoromethyl)phenyl)cyclopentan-1-one: Lacks the hydroxymethyl group.
Uniqueness
The presence of both the hydroxymethyl and trifluoromethyl groups in 2-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one makes it unique, potentially offering a combination of properties not found in similar compounds.
Eigenschaften
Molekularformel |
C13H13F3O2 |
|---|---|
Molekulargewicht |
258.24 g/mol |
IUPAC-Name |
2-[4-(hydroxymethyl)-2-(trifluoromethyl)phenyl]cyclopentan-1-one |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)11-6-8(7-17)4-5-9(11)10-2-1-3-12(10)18/h4-6,10,17H,1-3,7H2 |
InChI-Schlüssel |
JKYGMIKMOAWAFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C1)C2=C(C=C(C=C2)CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B13333142.png)
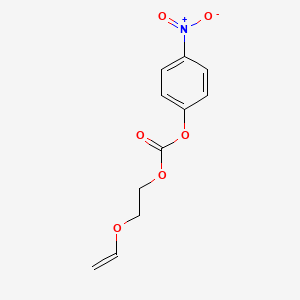
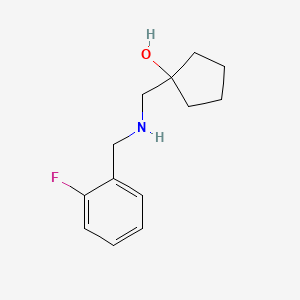
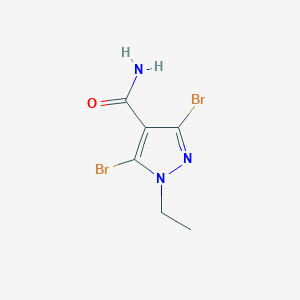

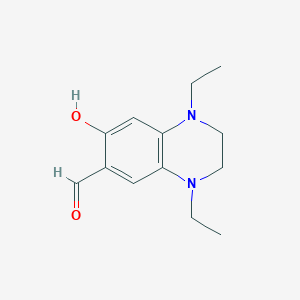
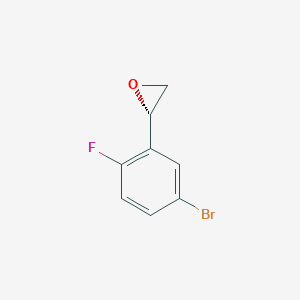
![3-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13333197.png)
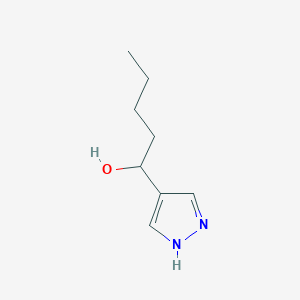
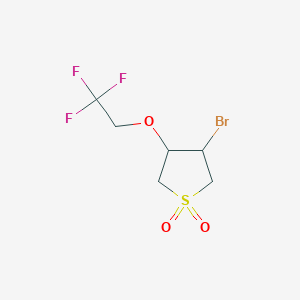
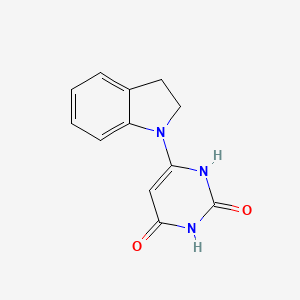
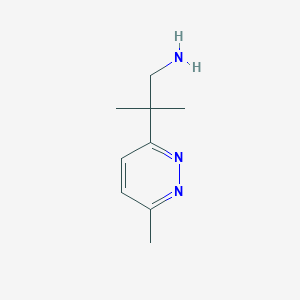
![3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13333228.png)
